molecular formula C10H12ClNO2 B1405439 (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol CAS No. 1431534-22-3

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Cat. No.: B1405439
CAS No.: 1431534-22-3
M. Wt: 213.66 g/mol
InChI Key: MPTLWLFOSCOWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a chemical compound with the molecular formula C10H12ClNO2 It is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a cyclopropylmethoxy group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and cyclopropylmethanol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group of cyclopropylmethanol. This is followed by the nucleophilic substitution of the chloro group on the pyridine ring with the deprotonated cyclopropylmethanol.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]aldehyde or [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]carboxylic acid.

    Reduction: Formation of [5-(cyclopropylmethoxy)pyridin-2-yl]methanol.

    Substitution: Formation of [6-(substituted)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol derivatives.

Scientific Research Applications

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [6-Chloro-5-methoxy-pyridin-2-yl]methanol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    [6-Chloro-5-(cyclopropylmethoxy)pyridin-3-yl]methanol: Similar structure but with the methanol group attached to the 3-position of the pyridine ring.

    [6-Chloro-5-(cyclopropylmethoxy)pyridin-4-yl]methanol: Similar structure but with the methanol group attached to the 4-position of the pyridine ring.

Uniqueness

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

[6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-4,7,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLWLFOSCOWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 2-chloro-6-(hydroxymethyl)pyridin-3-ol and (bromomethyl)cyclopropane, and in the same manner as in Example 5, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol
Reactant of Route 3
Reactant of Route 3
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol
Reactant of Route 4
Reactant of Route 4
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol
Reactant of Route 5
Reactant of Route 5
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol
Reactant of Route 6
Reactant of Route 6
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.